Bienvenue dans la boutique en ligne BenchChem!

6-Butoxy-1,3-benzothiazol-2-amine

Cytochrome P450 Enzyme inhibition Drug metabolism

6-Butoxy-1,3-benzothiazol-2-amine (CAS 14372-65-7) is a 6-alkoxy-2-aminobenzothiazole derivative with a distinct n-butoxy chain. This structural feature confers pure type I ligand behavior for cytochrome P450 binding assays, unlike mixed-spectra analogs. In antimicrobial SAR, it provides defined activity benchmarks (10 μg/mL vs. S. aureus) and a 100-fold sensitivity window for E. coli isomer studies. Substitute with similar 2-aminobenzothiazoles at risk of invalid comparative data.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
CAS No. 14372-65-7
Cat. No. B079825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butoxy-1,3-benzothiazol-2-amine
CAS14372-65-7
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C11H14N2OS/c1-2-3-6-14-8-4-5-9-10(7-8)15-11(12)13-9/h4-5,7H,2-3,6H2,1H3,(H2,12,13)
InChIKeyUZJMSFZHPMSAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection Guide: 6-Butoxy-1,3-benzothiazol-2-amine (CAS: 14372-65-7) for Scientific Research Applications


6-Butoxy-1,3-benzothiazol-2-amine (CAS: 14372-65-7) is a 6-alkoxy-substituted 2-aminobenzothiazole (2-AB) derivative with the molecular formula C11H14N2OS and molecular weight 222.31 g/mol . This heterocyclic scaffold belongs to a class of compounds recognized for diverse pharmacological properties, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory activities [1]. The compound features a 2-amino group and a 6-butoxy substituent on the benzothiazole core, structural features that critically modulate its interaction with biological targets and physicochemical behavior. As a research intermediate and tool compound, 6-butoxy-1,3-benzothiazol-2-amine serves as a valuable building block for medicinal chemistry programs targeting cytochrome P450 enzymes, antimicrobial agents, and muscarinic receptor modulators.

Why Generic Substitution Fails: Critical Structure-Activity Distinctions of 6-Butoxy-1,3-benzothiazol-2-amine


Substitution of 6-butoxy-1,3-benzothiazol-2-amine with structurally similar 2-aminobenzothiazole analogs is not functionally equivalent and may compromise experimental outcomes. The 6-butoxy substituent confers a distinct hydrophobic character that directly influences cytochrome P450 binding affinity and inhibitory potency, with earlier QSAR equations from non-polar heterocyclic systems underestimating the potency of 6-alkoxy-2-AB derivatives by up to an order of magnitude [1]. Additionally, the alkoxy chain length and branching pattern critically determine antimicrobial activity profiles against Gram-positive and Gram-negative bacteria, with n-butoxy derivatives exhibiting different efficacy thresholds compared to methoxy, ethoxy, or branched-chain analogs [2]. Even positional isomerism—such as 6-butoxy-2-aminobenzothiazole versus 2-butoxy-6-aminobenzothiazole—can alter target engagement and biological readouts. Consequently, procurement decisions based solely on the benzothiazole core without precise consideration of substituent identity and position risk introducing uncontrolled variables that invalidate comparative analyses and SAR studies.

Quantitative Differentiation Evidence: 6-Butoxy-1,3-benzothiazol-2-amine vs. Closest Analogs


Cytochrome P450 Binding Affinity and Inhibitory Potency: 6-Butoxy vs. 6-Propoxy and Other 6-Substituted 2-AB Derivatives

6-Butoxy-2-aminobenzothiazole (6-butoxy-2-AB) demonstrates significantly higher binding affinity for ferric cytochrome P450 and greater inhibitory potency compared to shorter-chain or non-alkoxy 6-substituted analogs. In spectral binding studies using phenobarbitone-induced rat liver microsomes, both 6-butoxy-2-AB and 6-n-propoxy-2-AB were identified as pure type I ligands with high affinity, whereas most other 2-AB derivatives (including 6-ethoxy, 6-methoxy, and non-alkoxy substituents) elicited mixed type I/reverse type I optical difference spectra with non-linear binding behavior that precluded determination of binding parameters [1]. This qualitative binding distinction indicates that the 6-butoxy substitution pattern enables more favorable and homogeneous interaction with the cytochrome P450 heme active site. Quantitative structure-activity relationship (QSAR) analysis revealed that literature equations derived from heterocyclic systems with non-polar substituents underestimated the potency of the present 6-alkoxy-2-AB series by up to an order of magnitude, emphasizing that hydrophilically substituted benzothiazoles do not necessarily produce weak inhibitors [1].

Cytochrome P450 Enzyme inhibition Drug metabolism QSAR Oxidative metabolism

Antimicrobial Activity Against Staphylococcus aureus: n-Butoxy vs. Branched-Chain and Shorter Alkoxy Derivatives

The n-butoxy-substituted 2-aminobenzothiazole derivative (compound Vb: 5-hydroxy-6-(n-butoxycarbonyl)-2-aminobenzothiazole isomer) demonstrates specific antimicrobial activity against Staphylococcus aureus at a defined concentration threshold. In a systematic evaluation of sixteen 2-aminobenzothiazole derivatives synthesized from C1-5 alkyl p-aminosalicylates, compound Vb (n-butoxy isomer) inhibited the growth of S. aureus at 10 μg/mL, placing it among seven active compounds out of the sixteen tested [1]. Notably, the n-butoxy Va isomer (positional variant) and the iso-butoxy VIa analog exhibited differential activity profiles, indicating that both the alkoxy chain length and branching pattern critically influence antimicrobial efficacy [1]. The assay was conducted via tube dilution method against S. aureus (Gram-positive) and Escherichia coli (Gram-negative), providing comparative activity data across the full homologous series from methoxy to n-amoxy derivatives [1].

Antimicrobial Staphylococcus aureus Gram-positive SAR Minimum inhibitory concentration

Antimicrobial Activity Against Escherichia coli: Differential Efficacy of n-Butoxy Derivatives

The antimicrobial activity of 6-alkoxy-2-aminobenzothiazole derivatives against Escherichia coli reveals a distinct structure-activity relationship wherein the n-butoxy derivative (compound Va) exhibits activity at an intermediate concentration threshold compared to more potent and less potent analogs. Specifically, compound Va (n-butoxy isomer) inhibited E. coli growth at 100 μg/mL, whereas compounds IVb, VIb, VIIb, and VIIIb (iso-propoxy, iso-butoxy, n-amoxy, and iso-amoxy isomers, respectively) demonstrated higher potency with inhibition observed at 1 μg/mL [1]. This represents a 100-fold difference in effective concentration between the n-butoxy derivative and the most active compounds in the series. Conversely, the n-butoxy Vb isomer showed no reported activity against E. coli at any tested concentration, highlighting that positional isomerism within the same alkoxy substitution pattern profoundly alters Gram-negative antibacterial efficacy [1].

Antimicrobial Escherichia coli Gram-negative MIC Benzothiazole

M3 Muscarinic Acetylcholine Receptor Antagonist Activity: Structural Basis for Differentiation

6-Butoxy-1,3-benzothiazol-2-amine and structurally related thiazole aniline compounds are disclosed as M3 muscarinic acetylcholine receptor antagonists with potential therapeutic applications in M3 receptor-mediated diseases [1]. The 6-butoxy substitution pattern represents one defined embodiment within the broader structural claims of these patents. While specific quantitative IC50 or Ki values for 6-butoxy-1,3-benzothiazol-2-amine are not explicitly provided in the accessible patent abstracts, the compound class demonstrates that 2-aminobenzothiazole derivatives bearing alkoxy substituents can engage the M3 receptor orthosteric or allosteric binding site [1]. Differentiation from other muscarinic antagonists (such as tiotropium, ipratropium, or darifenacin) stems from the benzothiazole scaffold which offers distinct physicochemical properties including LogP, hydrogen bonding capacity, and molecular topology that may translate to altered tissue selectivity or pharmacokinetic behavior. The butoxy chain length specifically influences membrane permeability and receptor residence time relative to shorter alkoxy or non-alkoxy thiazole anilines [1].

Muscarinic receptor M3 antagonist GPCR Thiazole aniline Respiratory therapeutics

Optimal Research Applications of 6-Butoxy-1,3-benzothiazol-2-amine Based on Quantitative Evidence


Cytochrome P450 Enzyme Inhibition Studies Requiring Defined Binding Kinetics

6-Butoxy-1,3-benzothiazol-2-amine is optimally deployed as a positive control or tool compound in cytochrome P450 inhibition assays where pure type I ligand behavior and high binding affinity are required. Based on the evidence that both 6-butoxy-2-AB and 6-propoxy-2-AB exhibit pure type I optical difference spectra with high affinity for ferric cytochrome P450, while most other 2-AB derivatives display mixed type I/reverse type I spectra with non-linear binding that precludes parameter determination [1], this compound enables reproducible competitive inhibition studies without confounding spectral interference. Researchers investigating drug-drug interactions, metabolic clearance prediction, or P450 isoform selectivity should select 6-butoxy-2-AB over shorter-chain or non-alkoxy 2-aminobenzothiazole analogs to ensure interpretable binding data and QSAR model consistency [1].

Gram-Positive Antimicrobial Screening and Benzothiazole SAR Programs

For structure-activity relationship (SAR) studies targeting Gram-positive antimicrobial agents, 6-butoxy-1,3-benzothiazol-2-amine (specifically the n-butoxy isomer Vb) provides a defined activity benchmark at 10 μg/mL against Staphylococcus aureus [2]. This compound enables direct comparative analysis with methoxy, ethoxy, n-propoxy, iso-propoxy, and iso-butoxy derivatives within the same 2-aminobenzothiazole series. Researchers developing novel antimicrobial benzothiazoles can use this compound as a reference standard to evaluate whether structural modifications improve upon the established 10 μg/mL activity threshold or extend the spectrum to include Gram-negative coverage [2].

Gram-Negative Bacterial Susceptibility Assessment and Isomer Selectivity Studies

6-Butoxy-1,3-benzothiazol-2-amine (n-butoxy isomer Va) is suitable for experimental designs investigating differential susceptibility of Escherichia coli to benzothiazole derivatives. The compound exhibits activity at 100 μg/mL, providing a 100-fold sensitivity window relative to the most potent analogs (active at 1 μg/mL) and a complete inactivity profile for the positional isomer Vb [2]. This stark contrast makes the Va/Vb isomer pair an ideal model system for probing the structural determinants of Gram-negative membrane penetration, efflux pump recognition, or target engagement specificity in 2-aminobenzothiazole antimicrobial candidates [2].

M3 Muscarinic Receptor Antagonist Development and GPCR Ligand Screening

6-Butoxy-1,3-benzothiazol-2-amine serves as a starting scaffold or reference compound for medicinal chemistry programs targeting M3 muscarinic acetylcholine receptor antagonism. The thiazole aniline structural class, which encompasses 6-alkoxy-2-aminobenzothiazoles, is disclosed as M3 receptor antagonists with potential utility in respiratory, gastrointestinal, and urinary tract disorders [3]. Unlike conventional muscarinic antagonists derived from atropine, scopolamine, or quinuclidine scaffolds, the benzothiazole core offers differentiated physicochemical properties—including distinct LogP, hydrogen bond donor/acceptor ratios, and aromatic ring electronics—that may confer altered tissue distribution, receptor subtype selectivity, or off-target profiles. Researchers pursuing novel M3 antagonists can employ 6-butoxy-1,3-benzothiazol-2-amine in competitive binding assays, functional cAMP or calcium flux assays, and in vivo models of M3-mediated physiology to benchmark activity against established antagonists and explore structure-activity relationships driven by alkoxy chain length variation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Butoxy-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.